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Compound of Interest

Compound Name:
[3-fluoro-4-(1H-imidazol-1-

yl)phenyl]methanamine

CAS No.: 951907-14-5

Cat. No.: B1344334

Get Quote

Introduction & Scientific Context
CAS 951907-14-5, identified as (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine, is a critical

pharmacophore scaffold used in the synthesis of Phenylimidazole-based IDO1 inhibitors.[1]

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-

limiting step of tryptophan (Trp) degradation into kynurenine (Kyn).[1] In the tumor

microenvironment (TME), IDO1 overexpression depletes tryptophan and accumulates

kynurenine, leading to T-cell anergy and immune escape.[1] Consequently, IDO1 has become

a high-priority target for Immuno-PET imaging to stratify patients for checkpoint inhibitor

therapy (e.g., PD-1/PD-L1 blockade).[1]

CAS 951907-14-5 serves two primary roles in PET research:

Precursor Scaffold: It provides the essential 4-phenylimidazole binding motif required for

high-affinity interaction with the IDO1 heme-iron center.[1]
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Radiolabeling Substrate: The primary amine (-CH2NH2) function allows for versatile

conjugation with Fluorine-18 (via prosthetic groups like [18F]SFB) or Carbon-11 (via

[11C]CH3I) to generate IDO1-specific radiotracers.[1]

Chemical Properties & Handling
Property Specification

CAS Number 951907-14-5

Chemical Name
(3-Fluoro-4-(1H-imidazol-1-

yl)phenyl)methanamine

Molecular Formula C₁₀H₁₀FN₃

Molecular Weight 191.21 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water

Storage -20°C, Desiccated, Inert Atmosphere (Ar/N₂)

pKa (Calc) ~8.5 (Amine), ~6.0 (Imidazole)

Handling Precaution: The primary amine is sensitive to oxidation and carbamate formation

(CO₂ absorption).[1] Always handle under inert gas.[1]

Mechanism of Action: IDO1 Targeting
The efficacy of tracers derived from CAS 951907-14-5 relies on the Phenylimidazole binding

mode:

Heme Coordination: The imidazole nitrogen coordinates directly with the Ferrous (Fe²⁺) or

Ferric (Fe³⁺) iron in the IDO1 catalytic pocket.[1]

Hydrophobic Interaction: The fluorophenyl ring occupies the hydrophobic "Pocket A" of the

enzyme, mimicking the indole ring of the substrate (Tryptophan).[1]
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Fluorine Effect: The fluorine substitution at the 3-position enhances metabolic stability and

lipophilicity, improving blood-brain barrier (BBB) penetration for CNS lymphoma or

glioblastoma imaging.[1]

Pathway Visualization: IDO1 in Tumor Immunity
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Figure 1: Mechanism of IDO1-mediated immune suppression and PET tracer targeting.

Radiosynthesis Protocol
Since CAS 951907-14-5 contains a primary amine, it is typically labeled via Prosthetic Group

Conjugation (e.g., [18F]SFB) or Direct Alkylation.[1] The following protocol describes the

conjugation with N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), a standard method for

amine-containing scaffolds.

Materials Required
Precursor: CAS 951907-14-5 (2.0 mg).[1]

Radioisotope: [18F]Fluoride (produced via cyclotron).[1]

Prosthetic Group: [18F]SFB (synthesized on-module).[1]

Solvent: Anhydrous DMSO.[1]

Base: Diisopropylethylamine (DIPEA).[1]

Purification: Semi-preparative HPLC (C18 column).

Step-by-Step Workflow
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[18F]SFB Synthesis:

Produce [18F]Fluoride via 18O(p,n)18F reaction.[1]

React with precursor (e.g., 4-(ethoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate) to

form [18F]ethyl-4-fluorobenzoate.[1]

Hydrolyze to [18F]fluorobenzoic acid.[1]

Activate with TSTU to form [18F]SFB.[1]

Conjugation (The Critical Step):

Dissolve CAS 951907-14-5 (2 mg) in 300 µL anhydrous DMSO.[1]

Add DIPEA (10 µL) to ensure the amine is deprotonated.[1]

Add the purified, dried [18F]SFB residue to the reaction vial.

Incubate: 60°C for 10 minutes.

Mechanism: The amine attacks the activated ester of [18F]SFB, forming a stable amide

bond.[1]

Purification:

Dilute reaction mixture with water (2 mL).

Inject onto Semi-prep HPLC (e.g., Luna C18, 5µm, 250x10mm).[1]

Mobile Phase: 40% Acetonitrile / 60% Water (0.1% TFA).[1]

Collect the product peak (typically elutes after the unreacted precursor).[1]

Formulation:

Trap product on C18 Sep-Pak cartridge.[1]

Wash with water (10 mL).[1]
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Elute with Ethanol (1 mL) and dilute with Saline (9 mL) for injection.[1]

Radiosynthesis Logic Diagram
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Figure 2: Radiosynthesis workflow utilizing CAS 951907-14-5.

Preclinical Application Protocols
Animal Models

Syngeneic Mouse Models: B16-F10 (Melanoma) or CT26 (Colon Carcinoma) in

immunocompetent mice (to study TME interaction).

Xenografts: HeLa or MCF-7 (human cell lines with induced IDO1 expression via IFN-γ).[1]

Imaging Protocol (MicroPET/CT)
Induction: Treat tumor-bearing mice with IFN-γ (intratumoral or systemic) 24-48h prior to

imaging to upregulate IDO1 (validates specificity).[1]

Injection: Administer 5–10 MBq of the [18F]-labeled tracer via tail vein.[1]

Uptake Phase: Allow 60 minutes for biodistribution and clearance from non-target tissues.[1]

Scan: Acquire static PET images (10-20 min) followed by CT for anatomical localization.[1]

Quantification: Draw ROI over the tumor and muscle (reference).[1] Calculate %ID/g and

Tumor-to-Muscle Ratio (TMR).

Data Interpretation
High Uptake: Indicates high IDO1 enzymatic activity, suggesting an "immune-cold" tumor

phenotype.[1]

Blocking Study: Pre-inject a cold IDO1 inhibitor (e.g., Epacadostat, 10 mg/kg) 1 hour before

tracer. >50% reduction in tumor uptake confirms specificity.[1]

Quality Control (QC) Parameters
Before release for research use, the synthesized tracer must meet these criteria:
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Test Method Acceptance Criteria

Radiochemical Purity HPLC / Radio-TLC > 95%

Molar Activity HPLC (UV mass calibration) > 37 GBq/µmol (> 1 Ci/µmol)

Residual Solvent GC DMSO < 5000 ppm

pH pH Strip 4.5 – 7.5

Identity HPLC Co-injection
Retention time matches Cold

Standard
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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